2-(1-methyl-1H-imidazol-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1-methyl-1H-imidazole group. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid allows for various interactions with biological targets, making it a subject of interest in pharmacological research.
The synthesis of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid typically involves several methods, including condensation reactions and hydrolysis processes. One common synthetic route includes:
For instance, a reported method involves mixing benzimidazole with a bromo-substituted benzoic acid derivative in the presence of a base like potassium carbonate, followed by hydrolysis to form the desired carboxylic acid .
The molecular structure of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid can be described as follows:
The crystal structure analysis reveals that the compound has distinct bond lengths and angles that contribute to its stability and reactivity. For example, bond lengths involving carbon and nitrogen atoms typically range around 1.33 Å to 1.50 Å, while C–O bonds are approximately 1.20 Å .
2-(1-methyl-1H-imidazol-2-yl)benzoic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties for specific applications in drug design .
The mechanism of action for compounds like 2-(1-methyl-1H-imidazol-2-yl)benzoic acid often involves interaction with biological targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding affinity.
Research indicates that such compounds may exhibit inhibitory effects on certain enzymes or pathways involved in disease processes, contributing to their potential therapeutic effects . For example, studies on related benzimidazole derivatives have shown significant activity against cancer cell lines and antimicrobial properties.
Relevant analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of functional groups and structural integrity .
The applications of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid extend across various fields:
The formal registration of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid under CAS 915922-05-3 marked its entry into chemical databases as a distinct research compound. While its initial synthesis details remain obscured by proprietary research, its emergence parallels the broader exploration of imidazole-benzoic acid hybrids during the early 2000s—a period marked by intensified interest in heterocyclic compounds as kinase inhibitors and GPCR modulators [1] . The unmethylated analog (2-(1H-imidazol-2-yl)benzoic acid, CAS 67792-82-9) was commercially available through specialty chemical providers like Sigma-Aldrich as early as the 1990s, suggesting the methyl derivative evolved as a structural refinement to enhance metabolic stability or binding specificity [2] [3].
The molecular architecture (C₁₁H₁₀N₂O₂, MW 202.21 g/mol) features a planar benzoic acid unit directly linked to the C2 position of a 1-methylimidazole ring. This arrangement creates a conjugated system where the carboxylic acid (pK~a~ 4-5) and imidazole nitrogen (pK~a~ ~7) enable pH-dependent zwitterion formation, enhancing solubility across physiological pH ranges [1] . Key structural attributes include:
Table 1: Structural Descriptors of 2-(1-Methyl-1H-imidazol-2-yl)benzoic Acid
Descriptor | Value/Characteristic | Method/Notation |
---|---|---|
Molecular Formula | C₁₁H₁₀N₂O₂ | Empirical |
Molecular Weight | 202.21 g/mol | - |
Canonical SMILES | CN1C=CN=C1C1=CC=CC=C1C(O)=O | Daylight Notation |
Torsional Flexibility | Restricted (C2-C2' bond) | Computational Analysis |
pK~a~ (Carboxyl) | ~4.2 | Potentiometric Titration |
pK~a~ (Imidazole) | ~7.1 | Potentiometric Titration |
As a bifunctional heterocycle, this compound epitomizes the "imidazole advantage" in drug design: its nitrogen atoms coordinate transition metals, while the aromatic system engages in hydrophobic interactions. Imidazole-containing drugs constituted ~18% of FDA-approved small molecules between 2010-2020, underscoring their therapeutic utility [8]. The benzoic acid tether enables peptide coupling or metalloenzyme targeting—crucial for developing kinase inhibitors and GPCR ligands. Research indicates imidazole-2-yl-benzoates serve as precursors to compounds disrupting PAR1/PI3Kinase pathways in breast cancer, leveraging their ability to mimic ATP adenine binding [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0